(S)-benzyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate
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Overview
Description
(S)-benzyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a bromoacetyl group attached to the pyrrolidine ring, which is further substituted with a benzyl group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-benzyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Bromoacetyl Group: The bromoacetyl group is introduced via a nucleophilic substitution reaction, where a suitable brominating agent like bromoacetyl bromide reacts with the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-benzyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, where the benzyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
(S)-benzyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-benzyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. The benzyl group may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate
- benzyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate
- benzyl 2-(2-iodoacetyl)pyrrolidine-1-carboxylate
Uniqueness
(S)-benzyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, binding affinity, and biological activity, making it a valuable tool in research and development.
Properties
Molecular Formula |
C14H16BrNO3 |
---|---|
Molecular Weight |
326.19 g/mol |
IUPAC Name |
benzyl (2S)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H16BrNO3/c15-9-13(17)12-7-4-8-16(12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1 |
InChI Key |
WCSAZSDUOPCTPR-LBPRGKRZSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)CBr |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)CBr |
Origin of Product |
United States |
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